The synthesis of Compound 401 involves several key steps that utilize organic chemistry techniques. The primary method includes:
Compound 401 exhibits a complex molecular structure characterized by a pyrimidoisoquinoline core. Key structural features include:
O=C2C=C(N=C1c3ccccc3C=CN12)N4CCOCC4
, reflecting the connectivity of atoms within the molecule.The reactivity profile of Compound 401 includes several important interactions:
The mechanism through which Compound 401 exerts its effects involves:
Compound 401 possesses distinct physical and chemical properties:
Compound 401 has significant scientific applications, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: